Product packaging for ZINC50166190(Cat. No.:CAS No. 1455388-54-1)

ZINC50166190

Cat. No.: B611947
CAS No.: 1455388-54-1
M. Wt: 281.36
InChI Key: UDPVXBRBPZJNPL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing ZINC50166190 in the Landscape of Small-Molecule Inhibitor Discovery

Research Trajectories for Novel Antiviral Chemical Entities

The pursuit of novel antiviral compounds like this compound is part of a broader strategy to address the global threat of viral diseases, which is intensified by the rapid emergence of new pathogens and the development of drug resistance. jmb.or.krnih.gov Modern antiviral drug discovery has moved beyond traditional methods, increasingly integrating advanced technologies to accelerate the identification of new therapeutic agents. jmb.or.krnih.gov

A primary trajectory is the use of in-silico or computer-aided drug design (CADD). nih.gov This approach, which led to the identification of this compound, uses computational power to screen vast libraries of chemical compounds against specific viral protein targets. dokumen.pubnih.gov Techniques like molecular docking and dynamics simulations allow researchers to predict how a compound might bind to a viral protein and inhibit its function, significantly narrowing the field of candidates for laboratory synthesis and testing. physchemres.orgmdpi.comekb.eg

Another key research trajectory is "chemical genetics," which involves using small, structurally diverse molecules to perturb biological processes, such as viral infection, to identify new druggable targets and antiviral mechanisms. nih.gov High-throughput screening (HTS) of large chemical libraries against viruses in cell-based assays is a cornerstone of this approach, enabling the rapid identification of potent antiviral compounds. nih.gov

The rational design of antiviral agents is often based on the structure and function of essential viral proteins. mdpi.com Viruses encode their own enzymes for replication, such as polymerases and proteases, which can serve as specific targets for therapeutic intervention. nih.govfrontiersin.org Targeting these viral components, as proposed for this compound with the ZIKV RdRp, is a common strategy aimed at disrupting the viral life cycle. researchgate.net Researchers are also exploring a wide range of sources for lead compounds, from chemical synthesis to natural products derived from botanicals and microbes. mdpi.comjmb.or.kr These multi-pronged research efforts are vital for building a robust pipeline of new antiviral therapies to combat existing and future viral threats. helmholtz-hips.de

Table 2: Modern Strategies in Antiviral Drug Discovery

Strategy Description Examples/Key Aspects Source(s)
Computer-Aided Drug Design (CADD) Utilizes computational methods to identify and design novel inhibitors. Molecular docking, virtual screening, 3D-QSAR studies. nih.gov
Chemical Genetics Employs small molecules to probe viral pathogenesis and identify new targets. High-throughput screening (HTS) of chemical libraries. nih.gov
Structure-Based Rational Design Develops drugs based on the three-dimensional structure of a specific viral target. Targeting viral enzymes like proteases, polymerases, and helicases. mdpi.comfrontiersin.org

| Natural Product Screening | Investigates compounds derived from botanical, microbial, or marine sources for antiviral activity. | Identification of lead compounds from herbal remedies and microorganisms. | mdpi.comjmb.or.kr |

Table 3: Compound Names Mentioned in this Article

Compound Name

Properties

CAS No.

1455388-54-1

Molecular Formula

C18H19NO2

Molecular Weight

281.36

IUPAC Name

(S)-2-(3-Hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C18H19NO2/c20-15-8-3-5-13(11-15)12-18(21)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-3,5-6,8-9,11,17,20H,4,7,10,12H2,(H,19,21)/t17-/m0/s1

InChI Key

UDPVXBRBPZJNPL-KRWDZBQOSA-N

SMILES

O=C(N[C@H]1CCCC2=C1C=CC=C2)CC3=CC=CC(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC50166190;  ZINC-50166190;  ZINC 50166190

Origin of Product

United States

Computational Methodologies Driving the Discovery and Characterization of Zinc50166190

Virtual Screening Strategies in Lead Compound Identification

Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large databases of small molecules to identify those most likely to bind to a target, such as a protein or enzyme. cam.ac.uk This approach offers a cost-effective and rapid alternative to high-throughput screening (HTS). nih.gov The two primary categories of virtual screening are ligand-based and structure-based, the choice of which depends on the available information about the target and its known ligands. cam.ac.ukeurofinsdiscovery.com

Ligand-based virtual screening (LBVS) is employed when the three-dimensional (3D) structure of the target protein is not known, but a set of molecules with known activity exists. nih.govoxfordglobal.com This strategy operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. oxfordglobal.com LBVS identifies new potential ligands by comparing candidate molecules from a database to one or more known active compounds. eurofinsdiscovery.comcreative-biolabs.com

The process involves several computational techniques:

Similarity Searching : This method uses molecular descriptors (2D or 3D) to quantify the similarity between a known active ligand and database compounds. eurofinsdiscovery.com

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is then used as a query to find molecules that fit these spatial constraints. eurofinsdiscovery.comcreative-biolabs.com

Machine Learning : Algorithms can be trained on sets of known active and inactive compounds to classify new molecules, predicting their likelihood of being active against the target. cam.ac.ukoxfordglobal.com

When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based virtual screening (SBVS) is the preferred method. nih.govfrontiersin.orgnih.gov SBVS, also known as target-based virtual screening, predicts the interaction between a library of ligands and the target's binding site. frontiersin.org The identification of ZINC50166190 was facilitated by such a structure-based approach targeting the ZIKV RdRpC protein. nih.govresearchgate.net

The general workflow for an SBVS protocol includes:

Target and Library Preparation : This involves obtaining the 3D coordinates of the target protein and preparing a digital library of small molecules for screening. nih.govnih.gov

Molecular Docking : Each compound in the library is computationally "docked" into the defined binding site of the target protein. This process explores various possible orientations and conformations of the ligand within the site. nih.govwikipedia.org

Scoring and Ranking : A scoring function is used to estimate the binding affinity for each docked pose, and the compounds are ranked based on these scores. frontiersin.org The top-scoring candidates are then selected for further analysis or experimental validation. slideshare.net

Table 1: Overview of Virtual Screening Methodologies

Methodology Basis of Screening Primary Requirement Common Techniques
Ligand-Based Virtual Screening (LBVS) Similarity to known active molecules. nih.gov A set of known active ligands. nih.gov 2D/3D Similarity Searching, Pharmacophore Modeling, Machine Learning. eurofinsdiscovery.comoxfordglobal.comcreative-biolabs.com
Structure-Based Virtual Screening (SBVS) Prediction of binding between ligands and a target. frontiersin.org 3D structure of the target protein. frontiersin.org Molecular Docking, Scoring Functions. nih.gov

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a cornerstone of structure-based drug design, allowing for the detailed prediction of how a ligand binds to a receptor at an atomic level. wikipedia.orgnih.gov It aims to identify the most favorable binding mode, or "pose," of a ligand within a protein's active site and to estimate the strength of the interaction. wikipedia.org

The process of molecular docking consists of two fundamental, interconnected steps: sampling and scoring. nih.govresearchgate.net

Sampling : This step involves generating a wide range of possible orientations and conformations of the ligand within the protein's binding site. nih.gov To explore this vast conformational space, search algorithms are used. Common algorithms include genetic algorithms, Monte Carlo simulations, and molecular dynamics. wikipedia.orgresearchgate.net Early models treated both the ligand and receptor as rigid bodies (the "lock-and-key" model), but modern approaches increasingly account for the flexibility of the ligand and, in some cases, the protein's side chains, reflecting the "induced-fit" theory where the protein's active site can adapt its shape upon ligand binding. nih.govcomputabio.com

Scoring : After generating numerous possible poses, a scoring function is applied to evaluate and rank them. nih.gov The goal is to distinguish the correct binding mode from all other possibilities and to estimate the binding affinity. nih.gov A lower score typically indicates a more favorable binding interaction.

Computational modeling of the catalytic domain of the Zika virus RNA-dependent RNA polymerase (RdRpC) was instrumental in the identification of this compound. nih.govresearchgate.net Through structure-based virtual screening and subsequent molecular docking simulations, this compound was selected as a potential inhibitor of this crucial viral enzyme. nih.govdokumen.pub

Research suggests that this compound may function as a GTP-nucleotide analog, which would interfere with the initiation of viral RNA polymerization, a critical step in the ZIKV life cycle. nih.govresearchgate.net Docking studies revealed a notable binding profile for this compound, particularly its interaction with conserved aspartate residues within the RdRpC active site. dokumen.pubucv.ve While these computational findings are promising, validation through cell-based assays has yet to be performed. dokumen.pubucv.ve

Scoring functions are mathematical models used to approximate the binding free energy between a protein and a ligand. wikipedia.org Their accuracy is critical for the success of molecular docking and virtual screening campaigns, as they determine the final ranking of candidate molecules. nih.gov There are several major classes of scoring functions:

Force-Field-Based Functions : These functions use classical mechanics principles, such as the AMBER force field, to calculate the sum of non-bonded interactions, including van der Waals and electrostatic forces, between the protein and the ligand. nih.govyoutube.com

Empirical Functions : These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. nih.govyoutube.com The weights are derived from fitting the scoring data to a training set of protein-ligand complexes with known structures and affinities.

Knowledge-Based Functions : These functions are derived from statistical potentials of pairwise atomic interactions observed in databases of known protein-ligand structures. They are based on the idea that more frequently observed interactions are more favorable. nih.govrsc.org

Machine Learning-Based Functions : A newer class of scoring functions that employs machine learning algorithms, such as random forest or neural networks, to learn from structural and chemical descriptor data to predict binding affinities. nih.govyoutube.com

Often, a "consensus scoring" approach, which combines the results from several different scoring functions, is used to improve the reliability of binding affinity predictions and reduce the rate of false positives. youtube.com

Table 2: Summary of Research Findings for this compound

Research Aspect Finding Source
Identified Target Zika Virus (ZIKV) RNA-dependent RNA polymerase catalytic domain (RdRpC). nih.govresearchgate.net
Discovery Method Structure-based virtual screening and molecular docking. nih.govdokumen.pub
Proposed Mechanism Acts as a GTP-nucleotide analog to prevent the initiation of ZIKV RNA polymerization. nih.govresearchgate.net
Key Interaction Shows a remarkable docking profile against conserved aspartate residues in the target's active site. dokumen.pubucv.ve
Validation Status Predicted inhibitor; validation in cell-based assays is pending. dokumen.pubucv.ve

Molecular Dynamics Simulation Studies for Investigating System Dynamics

Molecular dynamics (MD) simulation is a powerful computational method used to model the physical movements of atoms and molecules over time. readthedocs.iofrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope that reveals the time-dependent behavior of biomolecular systems at an atomic level. frontiersin.org This technique was crucial for understanding the interaction between this compound and its protein target. The general workflow for such simulations typically involves preparing the system, running the simulation, and analyzing the resulting trajectory.

MD Simulation Stage Description Common Software/Tools
Preparation Involves cleaning the initial protein-ligand complex structure, adding hydrogen atoms, assigning force field parameters, and solvating the system in a water box with ions to mimic physiological conditions. ucsf.eduMMTK, Amber, GROMACS, Chimera ucsf.eduuams.edu
Execution The simulation is run in stages, typically starting with energy minimization to remove steric clashes, followed by a period of equilibration (heating and pressure stabilization), and finally, a production run for data collection. ucsf.eduGROMACS, Amber, SchNetPack readthedocs.ioucsf.eduuams.edu
Analysis The trajectory from the production run is analyzed to understand the system's dynamics, including stability, conformational changes, and binding interactions.VMD, PyMOL, GROMACS analysis tools

Following its initial identification through virtual screening, this compound was subjected to MD simulations to explore its dynamic behavior when bound to its intended target, the Zika virus RNA-dependent RNA polymerase (RdRpC) protein. researchgate.net The simulation of the this compound-RdRpC complex allows researchers to observe how the compound settles into the binding site and how the protein responds to its presence over a simulated timeframe. These simulations model the complex as a fully solvated system, providing a more realistic environment than static docking poses. uams.edu The stability of this complex is paramount, as a ligand that quickly dissociates from its target is unlikely to be an effective inhibitor.

A primary goal of MD simulations is to assess the stability of the protein-ligand complex and observe any significant conformational changes. nih.gov The stability of the this compound-RdRpC complex was likely evaluated using standard metrics:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, compared to a reference structure. A low and stable RMSD for the protein backbone and the ligand's binding pose suggests that the complex is stable and has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues to identify flexible regions of the protein. Analysis of the RMSF of the binding site residues can indicate whether the ligand has stabilized or induced flexibility in that region. Increased flexibility in certain domains can correlate with decreased conformational stability. nih.gov

These analyses provide confidence that the interactions observed in the simulation are not transient artifacts but represent a stable binding mode.

While MD simulations provide a qualitative view of stability, they can also be used to quantitatively estimate the strength of a protein-ligand interaction through binding free energy calculations. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used post-processing techniques on MD trajectories to predict the binding affinity. nih.gov These calculations can rank different compounds and provide insight into the energetic drivers of binding. For this compound, these calculations would yield an estimated binding free energy (ΔG_bind), typically in kcal/mol, which quantifies the affinity of the compound for the ZIKV RdRpC protein. nih.govmdpi.com

Furthermore, detailed analysis of the simulation trajectory reveals the specific molecular interactions that maintain the binding. These interaction pathways for this compound would include:

Hydrogen Bonds: Identifying key hydrogen bond donors and acceptors between the ligand and protein residues that are consistently present throughout the simulation.

Hydrophobic Interactions: Mapping the non-polar contacts between this compound and hydrophobic residues in the binding pocket.

Electrostatic Interactions: Observing favorable electrostatic contacts between the ligand and charged or polar residues. nih.gov

These detailed interaction pathways are critical for understanding the mechanism of inhibition and for guiding future efforts in lead optimization.

Bioinformatics and Cheminformatics Approaches in Target Identification and Validation

The journey to identifying this compound began with broad, data-driven computational strategies that fall under the umbrella of bioinformatics and cheminformatics. nih.govfrontiersin.org These fields use computational tools to organize, analyze, and interpret vast amounts of biological and chemical data to accelerate drug discovery, from identifying a viable target to screening for potential drug candidates. nih.govnih.gov

A critical prerequisite for structure-based drug discovery is a high-resolution three-dimensional structure of the target protein. numberanalytics.com When an experimental structure (from X-ray crystallography or NMR) is unavailable, homology modeling (or comparative modeling) is a powerful bioinformatics technique used to predict a protein's structure. numberanalytics.commsstate.edu This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. msstate.edu

The process for generating a homology model for a target like ZIKV RdRpC would involve:

Template Selection: The amino acid sequence of the target protein (ZIKV RdRpC) is used to search protein structure databases (like the PDB) for homologous proteins with known experimental structures. This is often done using sequence alignment tools like BLAST. numberanalytics.com

Sequence Alignment: The target sequence is aligned with the template sequence(s). The accuracy of this alignment is crucial, as it dictates how the target sequence is mapped onto the template's structural backbone. numberanalytics.commsstate.edu

Model Building: Specialized software (e.g., MODELLER) uses the alignment and the template structure(s) to build a 3D model of the target protein. medcraveonline.com

Model Refinement and Validation: The initial model is assessed for stereochemical quality (e.g., using Ramachandran plots) and its energy is minimized to resolve any atomic clashes. medcraveonline.comscielo.org.za The quality of a model is generally higher when the sequence identity between the target and template is above 30-50%. numberanalytics.comscielo.org.za

This approach provides the essential structural information needed to perform subsequent computational tasks like virtual screening and molecular docking.

This compound was identified from the ZINC database, a massive, free repository of commercially available compounds for virtual screening. The identification process is a prime example of database mining, a core cheminformatics activity. nih.gov This process, also known as high-throughput virtual screening (HTVS), involves computationally docking millions of compounds into the binding site of the target protein. nih.gov

The typical workflow for lead prioritization includes:

Library Preparation: A large library of compounds, such as a subset of the ZINC database, is prepared for docking.

Virtual Screening: The library is docked against the 3D structure of the target (in this case, ZIKV RdRpC). Docking programs calculate potential binding poses and assign a score based on the predicted binding affinity.

Filtering and Prioritization: The results are filtered based on various criteria, such as docking score, predicted pharmacokinetics (ADME properties), and chemical diversity. This funnels the vast number of initial compounds down to a manageable number of promising "hits." frontiersin.org

This compound was chosen from this process because it was identified as a potential GTP-nucleotide analog, suggesting it could act as a competitive inhibitor of ZIKV RNA polymerization, making it a high-priority candidate for further investigation. researchgate.net

Elucidation of Molecular Mechanisms of Action for Zinc50166190 at the Enzymatic Level

Proposed Mechanism as a Nucleotide Analog Inhibitor

ZINC50166190 is hypothesized to function as a nucleotide analog, a class of antiviral compounds that mimic natural nucleosides or nucleotides. nih.govresearchgate.net These analogs are designed to be recognized by the viral polymerase but are structurally deficient, leading to the disruption of the polymerization process. nih.gov Based on modeling of the ZIKV RdRp catalytic domain, this compound was specifically chosen for its potential to act as an analog of Guanosine triphosphate (GTP), a natural substrate for the polymerase. nih.govresearchgate.net

The primary proposed mechanism for this compound is the prevention of the initiation of ZIKV RNA polymerization. nih.govresearchgate.net Viral RdRp enzymes can initiate RNA synthesis de novo, a process that begins with the binding of the first one or two nucleotides to the active site, often facilitated by a specialized structural element known as the priming loop. nih.govnih.gov By acting as a GTP analog, this compound is thought to compete with endogenous GTP for binding within the RdRp active site. nih.govresearchgate.netnih.gov Its binding would occupy the space intended for the natural nucleotide, thereby blocking the formation of the initial phosphodiester bond and preventing the polymerase from starting the synthesis of the new viral RNA strand. nih.gov This blockage at the very first step of replication effectively halts the entire viral life cycle. nih.gov

Nucleotide analog inhibitors derive their function from their structural similarity to endogenous nucleoside triphosphates (NTPs), which allows them to bind to the polymerase's active site. oup.com However, they possess critical chemical modifications that prevent the catalytic reaction from proceeding correctly. This compound, proposed to be a GTP analog, would share features that allow it to be recognized by the GTP binding pocket within the ZIKV RdRpC. nih.govresearchgate.net While specific structural comparisons from co-crystallography are not available, the hypothesis is based on its computational fit into the active site. nih.gov The key difference lies in the inability of the analog, once bound, to either be properly incorporated or to allow for the addition of the subsequent nucleotide, thus terminating the process.

Table 1: Comparative Profile of this compound and Endogenous GTP

Feature Endogenous Guanosine Triphosphate (GTP) This compound
Chemical Name Guanosine-5'-triphosphate (S)-2-(3-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Proposed Role Natural substrate for RNA synthesis. nih.gov Competitive inhibitor of RNA synthesis. nih.gov
Interaction Binds to the RdRp active site to be incorporated into the nascent RNA chain. nih.gov Binds to the RdRp active site, preventing initiation of polymerization. nih.govresearchgate.net
Functional Group Contains a ribose sugar with a 3'-hydroxyl group, essential for forming a phosphodiester bond with the next nucleotide. Lacks the complete triphosphate and ribose structure necessary for chain elongation.

| Outcome | Elongation of the viral RNA chain. | Inhibition of viral replication. nih.gov |

Detailed Molecular Interactions with ZIKV RdRpC Protein

The inhibitory activity of this compound is predicated on its specific molecular interactions with the catalytic domain of the ZIKV RNA polymerase. Docking studies suggest that the compound fits effectively into the active site, engaging with key residues that are critical for the enzyme's catalytic function. nih.govresearchgate.net The active site of the ZIKV RdRp is located at the intersection of the "fingers," "palm," and "thumb" subdomains and contains several conserved motifs (A-G) that are crucial for binding the RNA template, metal ion cofactors, and incoming NTPs. oup.comnih.govresearchgate.net

The active site of ZIKV RdRpC is a highly structured pocket lined with conserved amino acids essential for catalysis. researchgate.net Virtual screening and modeling studies that identified this compound highlighted its potential to interact with the strictly conserved aspartate residues in the palm domain. nih.govresearchgate.net These residues are part of the catalytic core of the enzyme.

Key residues within the ZIKV RdRpC active site relevant to nucleotide binding and catalysis include:

Catalytic Aspartates: Asp535 (Motif A), Asp665 (Motif C), and Asp666 (Motif C) are central to the polymerase's function. oup.comnih.govscienceopen.com They coordinate two divalent metal ions (typically Mg²⁺) that are essential for catalyzing the nucleotidyl transfer reaction. oup.comscienceopen.com Docking studies predict that this compound directly targets these residues. nih.gov

Priming Loop Residues: The priming loop (part of the thumb domain) is critical for positioning the initial nucleotides for de novo synthesis. nih.gov Residues such as Thr796, Trp797, and Ser798 are thought to interact with the incoming NTPs. nih.govbiorxiv.org

NTP Entry Channel: Other residues like Arg739 and Thr768 form part of the channel through which NTPs enter the active site and are known to form hydrogen bonds with inhibitors. frontiersin.org

Table 2: Key Amino Acid Residues in the ZIKV RdRpC Active Site for Inhibition

Residue Motif/Region Proposed Role in Inhibition
Asp535 Motif A (Palm) Part of the catalytic triad; coordinates metal ions. A primary target for this compound. nih.govscienceopen.com
Asp665 Motif C (Palm) Part of the catalytic triad; coordinates metal ions. A primary target for this compound. nih.govscienceopen.com
Asp666 Motif C (Palm) Part of the catalytic triad; coordinates metal ions. A primary target for this compound. nih.govscienceopen.com
Thr796 Priming Loop Involved in recognizing and positioning the initiating NTP. nih.gov
Trp797 Priming Loop Stabilizes the priming nucleotide for de novo synthesis. nih.govscienceopen.com

| Arg739 | NTP Channel | Forms part of the NTP entry channel; potential H-bond donor. frontiersin.org |

The binding of this compound within the RdRpC active site is stabilized by a combination of non-covalent interactions.

Hydrogen Bonding: The hydroxyphenyl group of this compound and its acetamide (B32628) linkage provide potential hydrogen bond donors and acceptors. These would likely form hydrogen bonds with the side chains or backbones of the active site residues, such as the catalytic aspartates or residues in the NTP channel like Arg739 and Thr768. frontiersin.org This mimics the hydrogen bonding patterns of natural nucleotides.

Van der Waals Interactions: These forces are crucial for the snug fit of a ligand within a binding pocket. oup.com The tetrahydronaphthalene ring of this compound is a bulky, hydrophobic moiety that would engage in significant van der Waals contacts with nonpolar residues within the active site, contributing to binding affinity. researchgate.net

Electrostatic Interactions: The active site of the polymerase has a distinct electrostatic surface potential to guide the negatively charged NTPs. researchgate.net The catalytic aspartate residues create a negatively charged environment. This compound, while largely neutral, has polar features that would engage in electrostatic interactions, disrupting the precise electrostatic environment required for catalysis. nih.gov

The potential for this compound to act as a specific inhibitor of ZIKV RdRp lies in the unique structural features of the enzyme's active site. While flavivirus polymerases are highly conserved, there are subtle but important differences between them. oup.comnih.gov The ZIKV RdRp, for instance, exhibits significant structural differences in its priming loop compared to the dengue virus, resulting in a smaller, more constrained binding pocket with a different local charge distribution. nih.govcnpem.br

The design and selection of this compound through virtual screening against a ZIKV RdRpC model implies that its size, shape, and chemical properties are complementary to this specific ZIKV structural conformation. nih.gov This structural compatibility is the basis for its proposed inhibitory specificity, allowing it to preferentially bind to and inhibit the ZIKV polymerase over the polymerases of other flaviviruses or the host cell.

Theoretical Frameworks for Enzyme Inhibition Kinetics

The study of enzyme inhibitors is crucial for the development of new therapeutic agents. These molecules can modulate an enzyme's activity and are classified based on their mechanism of action. longdom.org Understanding these mechanisms is fundamental to drug design and discovery.

Competitive, Non-Competitive, and Uncompetitive Inhibition Models (Theoretical)

The interaction between an enzyme and an inhibitor can be reversible or irreversible. libretexts.org Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. numberanalytics.com There are three primary models of reversible inhibition:

Competitive Inhibition: In this model, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for the same active site. youtube.commdpi.com The inhibitor binding to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. savemyexams.com However, the inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. knyamed.com Kinetically, competitive inhibition increases the Michaelis constant (Km) of the enzyme, reflecting a lower apparent affinity for the substrate, but does not alter the maximum velocity (Vmax) of the reaction. numberanalytics.com

Non-Competitive Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. youtube.comlibretexts.org This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, regardless of whether the substrate is bound. savemyexams.comlibretexts.org Unlike competitive inhibition, increasing the substrate concentration cannot reverse non-competitive inhibition. knyamed.com In this model, the Vmax is decreased, but the Km remains unchanged because the inhibitor does not interfere with the substrate's ability to bind to the enzyme. numberanalytics.comlibretexts.org

Uncompetitive Inhibition: This model is distinct in that the inhibitor only binds to the enzyme-substrate (ES) complex, not to the free enzyme. longdom.org The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the enzyme from converting the substrate into a product. libretexts.org This type of inhibition is more effective at higher substrate concentrations. Kinetically, uncompetitive inhibition leads to a decrease in both Vmax and Km. numberanalytics.com

Inhibition ModelBinding SiteEffect on KmEffect on VmaxReversibility by Substrate Concentration
Competitive Active SiteIncreasesUnchangedYes
Non-Competitive Allosteric SiteUnchangedDecreasesNo
Uncompetitive Enzyme-Substrate ComplexDecreasesDecreasesNo

Impact on Catalytic Cycle of Viral RNA Polymerase

Viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of the genomes of many RNA viruses and is a primary target for antiviral drug development. frontiersin.orgnih.gov The catalytic cycle of RdRp involves the binding of the template RNA and nucleotide triphosphates (NTPs), the formation of a phosphodiester bond, and the translocation of the enzyme along the RNA template to continue the synthesis process. mdpi.com The inhibition of this cycle can halt viral replication.

The theoretical impact of an inhibitor like this compound, identified as a potential Zika virus inhibitor, on the catalytic cycle of viral RNA polymerase can be conceptualized through the different inhibition models: nih.gov

As a Competitive Inhibitor: If this compound acts as a competitive inhibitor, it would likely be a nucleotide analog that competes with the natural NTPs for the active site of the RdRp. By binding to the active site, it would prevent the incorporation of the correct nucleotides into the growing RNA strand, thereby stalling the polymerization process.

As a Non-Competitive Inhibitor: In a non-competitive inhibition scenario, this compound would bind to an allosteric site on the RdRp. This binding would induce a conformational change in the enzyme, impairing its ability to catalyze the formation of phosphodiester bonds, even when the RNA template and NTPs are bound correctly. This could disrupt the enzyme's essential motions required for catalysis and translocation. nih.govnih.gov

As an Uncompetitive Inhibitor: Should this compound function as an uncompetitive inhibitor, it would bind to the RdRp-RNA-NTP ternary complex. This would stabilize the complex in a non-productive state, preventing the release of the newly synthesized RNA strand and blocking the polymerase from continuing its processive synthesis.

The specific mechanism by which an inhibitor disrupts the RdRp catalytic cycle has significant implications for its development as an antiviral agent. For instance, non-competitive inhibitors can be advantageous as their efficacy is not diminished by high intracellular concentrations of natural nucleotides.

Structure Activity Relationship Sar and Rational Design Strategies for Zinc50166190 Analogues

Fundamentals of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule correlates with its biological activity. re3data.orgescholarship.org By systematically modifying the molecular structure of a lead compound, researchers can deduce which functional groups and structural motifs are crucial for its therapeutic effects and which may contribute to undesirable side effects.

For ZINC50166190, SAR studies would involve the synthesis and biological evaluation of a series of analogues to understand how changes to its distinct chemical moieties affect its inhibitory activity against ZIKV RdRpC. The core structure of this compound can be divided into several key regions for modification: the pyrimidine-2,4-dione scaffold, the N-1 and N-3 diisopropyl substituents, the piperazine (B1678402) linker, and the terminal phenylacetyl group.

Systematic modifications to these regions would allow for the establishment of a correlation between structural changes and the resulting biological response, such as changes in binding affinity or enzymatic inhibition. For instance, altering the size and lipophilicity of the N-alkyl substituents or introducing various substituents on the phenyl ring could provide valuable insights into the steric and electronic requirements for optimal activity.

To illustrate the hypothetical SAR for this compound analogues, the following interactive data table outlines potential modifications and their anticipated impact on biological activity.

Modification Site Analogue Modification Hypothesized Rationale Expected Impact on Activity
N-1, N-3 SubstituentsReplacement of isopropyl with smaller (e.g., ethyl) or larger (e.g., cyclobutyl) groups.To probe the steric tolerance of the binding pocket.Smaller groups may decrease van der Waals interactions, potentially reducing activity. Larger groups may introduce steric clashes, also reducing activity.
Phenyl RingIntroduction of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups at para position.To evaluate the influence of electronic effects on binding.Electron-withdrawing groups might enhance pi-stacking interactions, potentially increasing activity.
Phenylacetyl LinkerReplacement of the acetyl group with a sulfonyl or amide linker.To alter the geometry and hydrogen bonding capacity of the linker.An amide linker could introduce additional hydrogen bonding opportunities, potentially increasing activity.
Pyrimidine-2,4-dione CoreSubstitution of oxygen atoms with sulfur (thio-derivatives).To modify the hydrogen bonding and electronic properties of the core.Thio-substitution could alter the charge distribution and reduce hydrogen bonding capacity, likely decreasing activity.

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For this compound, the key pharmacophoric features would likely include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on its structure, the following pharmacophoric features can be identified in this compound:

Hydrogen Bond Acceptors: The two carbonyl oxygens of the pyrimidine-2,4-dione ring and the carbonyl oxygen of the phenylacetyl group.

Hydrophobic Regions: The N-1 and N-3 diisopropyl groups and the piperazine ring.

Aromatic Ring: The terminal phenyl group.

The spatial arrangement of these features is critical for the molecule's ability to bind to the ZIKV RdRpC active site. The identification of this pharmacophore serves as a guide for designing new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel compounds without the need for their synthesis and experimental testing.

To develop a QSAR model for this compound analogues, a dataset of structurally related compounds with their corresponding experimentally determined inhibitory activities against ZIKV RdRpC would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their lipophilicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. This equation represents the QSAR model, which can then be used to predict the activity of new, unsynthesized analogues of this compound.

The predictive power and reliability of a QSAR model must be rigorously validated before it can be used for practical applications. Statistical validation involves several key steps:

Internal Validation: This is often performed using a technique called cross-validation, where a portion of the dataset is temporarily removed, and the model is rebuilt using the remaining data. The ability of the new model to predict the activity of the removed data is then assessed. A common method is leave-one-out (LOO) cross-validation.

External Validation: The dataset is divided into a training set, used to build the model, and a test set, which is kept separate. The predictive ability of the model is then evaluated on the test set.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model indicates that the original model is not due to chance.

A statistically robust QSAR model should have high values for the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²), and a low root mean square error (RMSE).

Molecular Modification Strategies for Optimizing Interaction with ZIKV RdRpC

The rational design of more potent this compound analogues requires an understanding of the ZIKV RdRpC active site. The catalytic center of ZIKV RdRpC contains three crucial aspartate residues: Asp535, Asp665, and Asp666. re3data.org These residues are involved in coordinating divalent metal ions necessary for the polymerization of the viral RNA.

Based on this knowledge, the following molecular modification strategies for this compound can be proposed to enhance its interaction with the ZIKV RdRpC:

Introducing Hydrogen Bond Donors: The structure of this compound is rich in hydrogen bond acceptors but lacks prominent donors. Introducing functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, particularly on the phenyl ring or the piperazine linker, could lead to favorable interactions with the amino acid residues in the active site.

Optimizing Hydrophobic Interactions: The diisopropyl groups and the phenyl ring contribute to the hydrophobicity of the molecule. Modifying the size and shape of these groups could optimize van der Waals interactions with hydrophobic pockets within the RdRpC. For example, replacing the phenyl ring with a naphthyl or a substituted phenyl ring could lead to improved hydrophobic packing.

Targeting the Catalytic Aspartates: Introducing moieties that can directly interact with the catalytic aspartate residues (Asp535, Asp665, and Asp666) could significantly enhance inhibitory activity. For instance, incorporating a functional group with a positive charge or a group that can chelate the metal ions in the active site could prove to be a successful strategy.

Conformational Rigidity: The flexibility of the piperazine linker and the phenylacetyl group might lead to a loss of entropy upon binding. Introducing conformational constraints, such as by cyclizing the linker or introducing double bonds, could pre-organize the molecule in a bioactive conformation, leading to a more favorable binding affinity.

By employing these SAR, QSAR, and rational design strategies, it is possible to systematically optimize the structure of this compound to develop more potent and selective inhibitors of ZIKV RdRpC, thereby contributing to the development of novel antiviral therapies.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule while preserving its desired biological activity. nih.govchemrxiv.org This approach is particularly valuable for generating new intellectual property, improving physicochemical properties, or circumventing toxicity issues associated with the original scaffold. nih.govnih.gov For an RdRp inhibitor, a toxic N,N'-diphenylurea scaffold was successfully replaced with less toxic urea (B33335) isosteres, such as 2,2'-bisimidazol, demonstrating the utility of this technique. nih.govnih.gov

Bioisosteric replacement is a related but more focused strategy involving the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to comparable biological effects. nih.govmdpi.com This can fine-tune a molecule's size, shape, electronic distribution, and lipophilicity to improve its interaction with the target, modulate metabolism, or reduce toxicity. nih.govmdpi.comnih.gov In the context of RdRp inhibitor design, a bioisosteric replacement of a sulfur atom with an oxygen atom in the core structure of an inhibitor has been explored to generate novel analogues. beilstein-journals.org

The table below illustrates hypothetical applications of these strategies to a core structure related to this compound.

Strategy Original Moiety Potential Replacement Rationale
Scaffold HoppingTetrahydronaphthaleneIndaneAlter scaffold to explore new chemical space and patentability.
Scaffold HoppingPhenylacetamideBenzoxazoleIntroduce heterocyclic core to modify binding interactions and properties. beilstein-journals.org
Bioisosteric ReplacementHydroxyl group (-OH)Amine group (-NH2)Change hydrogen bonding capacity and basicity. nih.gov
Bioisosteric ReplacementPhenyl ringPyridyl ringIntroduce a nitrogen atom to alter polarity and potential for hydrogen bonding.
Bioisosteric ReplacementHydrogen (-H)Fluorine (-F)Block metabolic sites and modulate pKa of nearby functional groups. nih.gov

This table is for illustrative purposes and represents potential design strategies for analogues.

Peripheral Substituent Effects on Binding Affinity

Modifying the peripheral substituents—the chemical groups attached to the central scaffold—is a cornerstone of lead optimization. These changes can have a profound impact on a compound's binding affinity for its target. The strategic addition or modification of functional groups can introduce new hydrogen bonds, van der Waals interactions, or ionic interactions with amino acid residues in the binding pocket of the RdRp enzyme.

The following interactive table demonstrates how different peripheral substitutions on a hypothetical this compound analogue could influence its binding affinity.

Analogue ID Scaffold Substitution at R1 Substitution at R2 Predicted Change in Binding Affinity Rationale
ZINC-Analogue-01Phenylacetamide3-OHHBaselineBased on this compound
ZINC-Analogue-02Phenylacetamide3-OCH3HDecreaseLoss of key hydrogen bond donor.
ZINC-Analogue-03Phenylacetamide3-OH4-FIncreaseFluorine may form favorable interactions or block metabolism.
ZINC-Analogue-04Phenylacetamide3-OH4-ClIncrease/DecreaseHalogen bonding could increase affinity, but steric hindrance is possible.
ZINC-Analogue-05Phenylacetamide3-NH2HIncrease/DecreaseAmine group offers different hydrogen bonding geometry.

This table is for illustrative purposes. Actual effects would need to be confirmed experimentally.

Fragment-Based Drug Discovery (FBDD) Principles and Application to RdRp Inhibitors

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds, starting with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. nih.govacs.org These initial hits are then optimized and grown or linked together to produce a higher-affinity lead. nih.govnih.gov This approach has been successfully applied to discover novel non-nucleoside inhibitors of viral RdRp enzymes. acs.org

Screening and Optimization of Fragment Hits

The FBDD process begins by screening a library of chemical fragments to identify those that bind to the target protein, such as the RdRp. X-ray crystallography is a particularly effective screening method as it not only confirms binding but also reveals the precise location and orientation of the fragment in the binding site. acs.org

A notable example is the discovery of inhibitors for the Dengue virus RdRp. An X-ray-based screen of a fragment collection identified a biphenyl (B1667301) acetic acid fragment as a hit, which bound to a novel pocket in the palm subdomain of the enzyme. acs.org Although this initial fragment had a very weak inhibitory concentration (IC50 of ~700 μM), its confirmed binding mode provided a clear starting point for optimization. acs.org Subsequent structure-guided design efforts led to a more than 1000-fold improvement in potency. acs.org

The table below summarizes typical data from an initial fragment screening campaign against an RdRp.

Fragment ID Chemical Structure Binding Affinity (Kd) Ligand Efficiency (LE) Screening Method
Frag-ABiphenyl acetic acid613 μM0.24X-ray Crystallography
Frag-BPhenylpyrazole> 1 mMN/ANMR Spectroscopy
Frag-CThiazole derivative850 μM0.21Surface Plasmon Resonance
Frag-DIndole500 μM0.28X-ray Crystallography

Data is representative of typical FBDD campaigns as described in the literature. acs.org

Fragment Linking and Growing Strategies

Once initial fragment hits are identified and their binding modes are understood, two primary strategies are employed to develop them into more potent inhibitors:

Fragment Growing: This strategy involves extending the fragment by adding new functional groups that can interact with adjacent regions of the binding pocket. Guided by structural data, chemists synthesize new molecules that "grow" out from the initial fragment core, progressively improving binding affinity. The optimization of the biphenyl acetic acid hit against Dengue RdRp is a classic example of the fragment growing approach. acs.org

Fragment Linking: This technique is used when two or more fragments are found to bind to distinct, nearby sites on the protein target. The fragments are then connected by a chemical linker to create a single, larger molecule that can bind to both sites simultaneously. This can lead to a significant, often multiplicative, increase in binding affinity. In the development of a potential inhibitor for the SARS-CoV-2 RdRp, five different fragments were identified and then linked together with suitable carbon linkers to generate a novel and potent compound. nih.govnih.gov This demonstrates the power of linking to create entirely new chemical entities with high affinity for the target. nih.govnih.gov

Preclinical Research Frameworks for Zinc50166190 Investigation in Vitro and in Silico

Enzymatic Assays for RNA Polymerase Inhibition

The primary molecular target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. frontiersin.orgpatsnap.com To determine if ZINC50166190 directly interacts with and inhibits this enzyme, a series of enzymatic assays are employed. These assays are fundamental in early-stage drug discovery for providing a controlled environment to study enzyme-inhibitor interactions. databiotech.co.il

Cell-free assays are indispensable for the direct measurement of enzyme activity and the characterization of inhibitors, as they isolate the target enzyme from the complex cellular environment. databiotech.co.ilnih.govacs.org These systems utilize purified, recombinant viral RNA polymerase, allowing for a precise assessment of this compound's inhibitory potential.

The setup for a typical cell-free RNA polymerase assay involves combining the purified enzyme with a specific RNA template, nucleotides (NTPs), and the necessary co-factors in a reaction buffer. researchgate.netcsic.es The activity of the polymerase is then measured by the incorporation of these nucleotides into a new RNA strand. genemedi.net The introduction of this compound at varying concentrations into this system allows for the determination of its direct effect on the enzyme's catalytic function. A reduction in RNA synthesis in the presence of the compound is indicative of inhibitory activity.

These assays can be adapted for high-throughput screening (HTS) to test large libraries of compounds, enabling the initial identification of potential inhibitors like this compound. frontiersin.orgresearchgate.net

The quantification of RNA polymerase activity and its inhibition by compounds such as this compound can be achieved through various readout methods, with fluorometric and radiometric assays being the most common.

Fluorometric Assays: These assays have become increasingly popular due to their sensitivity, safety, and suitability for HTS formats. frontiersin.orggenemedi.net One common approach utilizes intercalating dyes, such as PicoGreen or EvaGreen®, which exhibit a significant increase in fluorescence upon binding to the double-stranded RNA (dsRNA) product of the polymerase reaction. researchgate.netbiotium.combpsbioscience.com The rate of fluorescence increase is directly proportional to the polymerase activity. biotium.com When an inhibitor like this compound is present, the rate of dsRNA formation decreases, resulting in a lower fluorescence signal. bpsbioscience.com This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).

Radiometric Assays: Historically, radiometric assays were the gold standard for measuring polymerase activity. These assays involve the incorporation of radioactively labeled nucleotides (e.g., [α-³²P]UTP or [³H]UTP) into the newly synthesized RNA strand. The amount of incorporated radioactivity, which can be measured by techniques like scintillation counting after separating the labeled RNA from unincorporated nucleotides, is a direct measure of enzyme activity. genemedi.net While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

The following table illustrates the type of data that would be generated from these assays to characterize the inhibitory potential of this compound against ZIKV RNA polymerase.

Assay TypeReadoutThis compound Concentration (µM)Polymerase Activity (% of Control)Calculated IC₅₀ (µM)
FluorometricRelative Fluorescence Units0.1955.2
178
551
1023
505
RadiometricCounts Per Minute0.1925.5
180
548
1025
506

Cell-Based Antiviral Research Models for Replication Studies

While enzymatic assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's efficacy in a more biologically relevant context. nih.gov These models provide insights into the compound's ability to penetrate cells, its stability, and its effectiveness against the virus within the host cell machinery.

To study the effect of this compound on ZIKV replication, robust and reproducible cell-based assays are necessary. nih.govplos.org These assays typically involve infecting a susceptible cell line (e.g., Vero cells, human neural stem cells, or A549 cells) with ZIKV. mdpi.commdpi.com The infected cells are then treated with varying concentrations of the test compound.

The establishment of these assays requires careful optimization of several parameters, including the choice of cell line, the multiplicity of infection (MOI), and the duration of the experiment. The goal is to create a system where viral replication is consistent and measurable, allowing for the accurate assessment of the antiviral activity of compounds like this compound. mdpi.com

The primary endpoint in many cell-based antiviral assays is the quantification of the viral load, which can be accomplished through several methods.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive and specific method for quantifying viral RNA. nih.gov Total RNA is extracted from the infected cells or the cell culture supernatant, and the viral RNA is reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified and quantified in real-time using specific primers and probes that target a conserved region of the ZIKV genome. nzytech.comtghn.org A reduction in the amount of viral RNA in treated cells compared to untreated controls indicates that this compound is inhibiting viral replication. mdpi.comasm.org

Reporter Assays: Reporter virus systems provide a more straightforward and often higher-throughput method for assessing viral replication. These systems utilize genetically engineered viruses that express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon successful infection and replication. mdpi.comasm.org The level of reporter gene expression, which can be easily measured, correlates with the extent of viral replication. The inhibitory effect of this compound would be observed as a dose-dependent decrease in the reporter signal.

The following table presents hypothetical data from cell-based assays for this compound.

Assay TypeCell LineMeasurementThis compound Concentration (µM)Viral Load (% of Control)Calculated EC₅₀ (µM)
RT-qPCRVeroViral RNA in Supernatant0.5887.8
265
849
2015
503
Luciferase Reporter AssayA549-lucLuminescence0.5907.5
268
852
2018
504

A crucial aspect of a drug candidate's potential is its ability to cross the cell membrane and reach its intracellular target. researchgate.netmdpi.com Therefore, evaluating the cellular permeability and measuring the intracellular concentration of this compound are critical steps. nih.govnih.gov

Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of the compound that has accumulated inside the cells over time and at different external concentrations. acs.org These studies help to establish a relationship between the extracellular concentration applied in the assays and the actual intracellular concentration that is responsible for the observed antiviral effect. Poor cellular permeability can be a reason for a discrepancy between high potency in enzymatic assays and low efficacy in cell-based assays. nih.gov

Advanced In Vitro Models for Mechanistic Insights

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to recapitulate the complex microenvironment of human tissues, potentially leading to discrepancies between in vitro findings and in vivo outcomes. emulatebio.com Advanced three-dimensional (3D) culture systems offer a more physiologically relevant context for studying disease pathogenesis and the effects of therapeutic interventions. nih.govcorning.com

To investigate the efficacy of this compound in a more biologically relevant system, patient-derived organoids and 3D cell cultures can be employed. nih.gov These models can be generated from various cell types, including those susceptible to ZIKV infection, such as neural stem cells, to create structures that mimic the architecture and cellular composition of human tissues. corning.com For instance, cerebral organoids could be used to model the effects of ZIKV on neural development and to assess the neuroprotective potential of this compound. researchgate.net

Three-dimensional spheroids, which are aggregates of one or more cell types, can also serve as valuable models. corning.com These structures can develop metabolic gradients and complex cell-cell and cell-extracellular matrix interactions that are more representative of in vivo tissues. emulatebio.comcorning.com The use of hydrogels can further enhance these models by providing a supportive scaffold that mimics the native extracellular matrix. sigmaaldrich.com

Table 1: Comparison of In Vitro Models for this compound Evaluation

Model TypeDescriptionAdvantages for this compound Research
2D Cell Culture Cells grown as a monolayer on a flat substrate.High-throughput screening, cost-effective.
3D Spheroids Self-assembled cellular aggregates. corning.comMimics tumor microenvironments and tissue-like structures, allows for the study of nutrient and drug penetration. emulatebio.comcorning.com
Organoids Stem cell-derived, self-organizing 3D structures that recapitulate key aspects of organ structure and function. nih.govProvides a highly physiologically relevant model for studying ZIKV pathogenesis in specific target organs, such as the brain. researchgate.net
Hydrogel-based Cultures Cells encapsulated within a 3D hydrogel matrix. sigmaaldrich.comAllows for the controlled presentation of biochemical and mechanical cues, mimicking the native extracellular matrix. sigmaaldrich.com

The ZIKV life cycle involves several distinct stages, including entry into the host cell, replication of the viral genome, assembly of new virions, and their subsequent release. nih.govfrontiersin.org Advanced in vitro models provide a platform to dissect the specific stage at which this compound exerts its inhibitory effects. Since this compound is predicted to be an inhibitor of the viral RdRp, its primary impact is expected to be on the genome replication stage. nih.govresearchgate.net

Time-of-addition assays in a 3D culture system can pinpoint the window of antiviral activity. plos.org By introducing this compound at different time points relative to viral infection, it is possible to determine if the compound acts on early (entry), middle (replication), or late (assembly and release) stages of the viral life cycle. plos.orgpfizer.com Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the levels of viral RNA within the 3D cultures at various time points post-infection to quantify the inhibitory effect of the compound on viral replication.

Table 2: Illustrative Time-of-Addition Assay Design for this compound in a 3D Spheroid Model

Time of Compound Addition (post-infection)Expected Outcome if this compound Inhibits ReplicationRationale
-2 hours (pre-treatment) Significant reduction in viral RNA.Compound is present before and during replication.
0 hours (co-treatment) Significant reduction in viral RNA.Compound is present at the start of replication.
+2 hours Significant reduction in viral RNA.Compound is added during active replication.
+8 hours Minimal to no reduction in viral RNA.Replication may be largely complete; compound added too late.

Biochemical and Biophysical Methods for Target Engagement Validation

To confirm that this compound directly interacts with its putative target, the ZIKV RdRp, a suite of biochemical and biophysical assays can be employed. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govrapidnovor.com In this assay, the ZIKV RdRp protein would be immobilized on a sensor chip, and solutions containing varying concentrations of this compound would be flowed over the surface. ceitec.cz The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. arxiv.org

From the resulting sensorgrams, key kinetic parameters can be determined, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. wikipedia.org

Table 3: Hypothetical SPR Data for this compound Binding to ZIKV RdRp

Analyte (this compound) ConcentrationAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (M)
Varying Concentrations 1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the stabilization of a protein upon ligand binding. univr.itresearchgate.net The principle is that a protein's melting temperature (Tₘ), the temperature at which it denatures, will increase in the presence of a binding ligand. measurebiology.org

In a TSA experiment, the ZIKV RdRp protein would be mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. nih.gov The fluorescence is monitored as the temperature is gradually increased. In the presence of this compound, if binding occurs, the Tₘ of the RdRp is expected to shift to a higher temperature, indicating stabilization. researchgate.net

Table 4: Illustrative Thermal Shift Assay Results for this compound

SampleMelting Temperature (Tₘ)ΔTₘ (Tₘ with ligand - Tₘ without ligand)Interpretation
ZIKV RdRp alone 52.5 °CN/ABaseline protein stability.
ZIKV RdRp + this compound 58.0 °C+5.5 °CSignificant stabilization, indicating direct binding.
ZIKV RdRp + Negative Control 52.6 °C+0.1 °CNo significant stabilization, no binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govlibpubmedia.co.uk In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the ZIKV RdRp protein. units.it The instrument measures the heat released or absorbed during the binding reaction. malvernpanalytical.com

The data obtained from ITC can be used to determine the binding affinity (Kₐ), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding event. researchgate.net This thermodynamic signature provides deep insights into the nature of the forces driving the interaction between this compound and its target. europeanpharmaceuticalreview.com

Table 5: Hypothetical Thermodynamic Parameters from ITC for this compound and ZIKV RdRp Interaction

ParameterValueInterpretation
Stoichiometry (n) ~1Suggests a 1:1 binding ratio between this compound and ZIKV RdRp.
Binding Affinity (Kₐ) 5.0 x 10⁷ M⁻¹Indicates a strong binding affinity.
Enthalpy Change (ΔH) -15 kcal/molThe negative value indicates an enthalpically driven, exothermic reaction, suggesting favorable bond formation.
Entropy Change (ΔS) -10 cal/mol·KThe negative value suggests a decrease in disorder upon binding, possibly due to conformational restriction of the ligand and/or protein.

Synthetic Accessibility and Medicinal Chemistry Synthesis Considerations for Zinc50166190 and Derivatives

General Strategies for Small-Molecule Inhibitor Synthesis

The synthesis of small-molecule inhibitors like ZINC50166190 is a cornerstone of modern drug discovery. The general approach involves a systematic process of designing a synthetic route, executing key chemical reactions, and purifying the final product.

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the amide bond, a common and reliable bond formation in organic synthesis. This leads to two key precursors: (S)-1,2,3,4-tetrahydronaphthalen-1-amine and 2-(3-hydroxyphenyl)acetic acid.

A plausible synthetic pathway for this compound would involve the coupling of these two precursors using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionPrecursors
This compoundAmide Bond(S)-1,2,3,4-tetrahydronaphthalen-1-amine and 2-(3-hydroxyphenyl)acetic acid

Key Chemical Transformations and Reaction Methodologies

The key chemical transformation in the synthesis of this compound is the formation of the amide bond. Several methodologies can be employed for this purpose, each with its own advantages and disadvantages.

Carbodiimide-mediated coupling: This is a widely used method that involves the activation of the carboxylic acid with a carbodiimide, followed by nucleophilic attack by the amine.

Active ester method: The carboxylic acid can be converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine.

Acyl chloride method: The carboxylic acid can be converted to a more reactive acyl chloride, which reacts rapidly with the amine. This method is often used for less reactive amines but may not be compatible with sensitive functional groups.

The choice of method would depend on factors such as the scale of the synthesis, the desired purity of the product, and the compatibility with other functional groups in the molecule.

Challenges in Synthesizing Complex Chemical Scaffolds

Stereochemical Control and Chirality

This compound possesses a single stereocenter at the 1-position of the tetrahydronaphthalene ring, with the (S)-configuration being specified. Maintaining this stereochemical integrity throughout the synthesis is crucial, as different stereoisomers can have vastly different biological activities.

The use of an enantiomerically pure starting material, (S)-1,2,3,4-tetrahydronaphthalen-1-amine, is the most straightforward approach to ensure the correct stereochemistry in the final product. If a racemic mixture of the amine were used, a chiral resolution step would be required to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography.

Functional Group Compatibility

The presence of a hydroxyl group on the phenyl ring of the 2-(3-hydroxyphenyl)acetic acid precursor introduces a potential for side reactions. This hydroxyl group is nucleophilic and could potentially react with the activated carboxylic acid, leading to the formation of byproducts.

High-Throughput and Library Synthesis for Analogue Generation

To explore the SAR of this compound and optimize its properties as a Zika virus inhibitor, the synthesis of a library of analogues is essential. High-throughput synthesis techniques are well-suited for this purpose, allowing for the rapid generation of a large number of related compounds.

Parallel synthesis is a common high-throughput approach where multiple reactions are carried out simultaneously in a multi-well plate format. For this compound, a library of analogues could be generated by reacting a diverse set of substituted phenylacetic acids with a variety of chiral and achiral amines.

Table 2: Example of a High-Throughput Analogue Library Design for this compound

Amine ComponentPhenylacetic Acid Component
(S)-1,2,3,4-tetrahydronaphthalen-1-amine2-(3-hydroxyphenyl)acetic acid
(R)-1,2,3,4-tetrahydronaphthalen-1-amine2-(4-hydroxyphenyl)acetic acid
1-aminoindan2-(2-hydroxyphenyl)acetic acid
Benzylamine2-phenylacetic acid

This systematic approach allows for the efficient exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of more potent and drug-like inhibitors of the Zika virus RNA polymerase.

Parallel Synthesis and Combinatorial Chemistry Approaches

The core structure of this compound is highly amenable to parallel synthesis and combinatorial chemistry, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. These techniques are cornerstones of modern drug discovery, enabling the systematic modification of a lead compound to optimize its pharmacological profile.

A hypothetical parallel synthesis to generate a library based on the this compound scaffold would typically involve a multi-step sequence where key building blocks are varied. The synthesis can be logically dissected into three main components that allow for diversification: the aryl azide (B81097), the propargyl linker, and the N-acyl group on the piperazine (B1678402).

Key Intermediates and Diversification Points:

A plausible combinatorial approach would begin with the synthesis of a key intermediate, such as 1-(prop-2-yn-1-yl)piperazine, which can then be acylated in parallel with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This creates a library of N-acyl piperazine alkynes. In a subsequent step, this library can be reacted with a panel of substituted aryl azides via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click' reaction.

Table 1: Representative Building Blocks for a Combinatorial Library of this compound Analogues

Diversity Point 1: Aryl Azides Diversity Point 2: N-Acyl Piperazines (from Carboxylic Acids)
1-azido-4-chlorobenzene (B1265687) Acetic acid
1-azido-4-fluorobenzene Propionic acid
1-azido-4-methoxybenzene Cyclopropanecarboxylic acid
1-azido-3,4-dichlorobenzene Phenylacetic acid

This parallel synthesis approach allows for the creation of a focused library where modifications can be systematically correlated with changes in biological activity. For instance, varying the electronic properties of the substituent on the phenyl ring (electron-donating vs. electron-withdrawing) can probe the importance of this region for target binding. rsc.org Similarly, altering the N-acyl group on the piperazine can modulate properties such as solubility, metabolic stability, and potency. nih.govnih.gov

Flow Chemistry Applications in Medicinal Chemistry

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of this compound and its derivatives, particularly concerning safety, efficiency, and scalability. nih.gov The synthesis of the 1,2,3-triazole core via the CuAAC reaction is an excellent candidate for flow chemistry. Organic azides, especially low molecular weight ones, can be thermally unstable and potentially explosive. tcsedsystem.edu Generating and using these intermediates in situ in a flow reactor minimizes the amount of hazardous material present at any given time, thereby enhancing safety. tcsedsystem.edu

A hypothetical multi-step flow synthesis of this compound could be envisioned as follows:

Step 1: Triazole Formation in Flow: A stream of 1-azido-4-chlorobenzene and a stream of a suitable propargyl derivative (e.g., propargyl bromide or mesylate) are mixed and passed through a heated packed-bed reactor containing a solid-supported copper(I) catalyst. This allows for the efficient and safe formation of the 1-(4-chlorophenyl)-4-(halomethyl)-1H-1,2,3-triazole intermediate. nih.gov

Step 2: Piperazine Alkylation in Flow: The output stream from the first reactor, containing the triazole intermediate, is then mixed with a solution of a piperazine derivative (e.g., 1-acetylpiperazine). This mixture is passed through a second heated coil reactor to facilitate the nucleophilic substitution reaction, forming the core structure of this compound.

Step 3: In-line Purification: The product stream can be passed through a column containing scavenger resins to remove any unreacted starting materials or by-products, yielding a purified solution of the final compound.

This integrated flow setup allows for a streamlined process from starting materials to the final product, reducing manual handling and purification steps. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor often leads to higher yields and purities compared to batch synthesis. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Triazole Formation

Parameter Batch Synthesis Flow Chemistry
Safety Accumulation of potentially explosive azide intermediates. In-situ generation and immediate consumption of azides, minimizing risk. tcsedsystem.edu
Heat Transfer Often inefficient, leading to localized hot spots. Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov
Scalability Scaling up can be challenging and introduce new safety risks. Readily scalable by running the system for longer periods. nih.gov

| Reaction Time | Typically hours. | Often reduced to minutes. nih.gov |

Medicinal Chemistry Design Principles for Synthetic Feasibility

The design of derivatives of this compound must be guided by principles that ensure synthetic feasibility. While exploring vast chemical space is desirable, the designed molecules must be accessible through reliable and efficient chemical reactions. The triazole-piperazine scaffold of this compound is advantageous in this regard.

Robust and Orthogonal Chemistry: The CuAAC reaction is a prime example of a robust and high-yielding reaction that is tolerant of a wide variety of functional groups. nih.gov This allows for the introduction of diverse substituents on the aryl azide component without interfering with the triazole formation. The subsequent N-acylation of the piperazine is also a very reliable transformation. This orthogonality allows for the independent modification of different parts of the molecule.

Linker Rigidity and Vectoriality: The 1,2,3-triazole ring is not just a linker; it is a rigid, planar unit that provides a specific spatial orientation (a vector) for the substituents. nih.gov In drug design, this rigidity can be advantageous as it reduces the entropic penalty upon binding to a target. However, the chemical groups neighboring the piperazine ring can significantly affect its basicity (pKa), which in turn influences properties like solubility and off-target interactions. For example, the presence of a triazole ring adjacent to the piperazine can lower its pKa, reducing its likelihood of being protonated at physiological pH. rsc.org

Availability of Building Blocks: A key consideration for synthetic feasibility, especially in the context of combinatorial chemistry, is the commercial availability of a wide range of building blocks. For this compound derivatives, a vast number of substituted anilines (precursors to aryl azides) and carboxylic acids (for N-acylation) are readily available, making the synthesis of large and diverse libraries practical and cost-effective. nih.gov

By integrating these design principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold, balancing the need for structural novelty with the practicalities of chemical synthesis to accelerate the discovery of new drug candidates.

Broader Implications and Future Research Directions in Antiviral Chemical Biology

ZINC50166190 as a Chemical Probe for Fundamental Viral Biology Studies

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. nih.gov Should its activity be confirmed, this compound holds the potential to be a valuable tool for dissecting the intricacies of viral replication.

Investigating Specific Aspects of RNA Polymerase Function

The ZIKV RdRp, a non-structural protein 5 (NS5), is a multi-functional enzyme responsible for synthesizing the viral RNA genome. nih.govnih.gov The initial in-silico study by Singh and Jana (2017) suggested that this compound acts as a GTP-nucleotide analog, targeting the conserved aspartate residues within the palm domain of the RdRp to prevent the initiation of RNA polymerization. dokumen.pubnih.gov This proposed mechanism offers a starting point for its use as a chemical probe.

By employing this compound in biochemical assays, researchers could investigate several key aspects of RdRp function:

De Novo Initiation: The compound could be used to specifically stall the polymerase at the very beginning of RNA synthesis, allowing for the isolation and characterization of the pre-initiation and initiation complexes. plos.org This would provide insights into the conformational changes the enzyme undergoes during this critical step.

Nucleotide Tunnel Dynamics: By observing how this compound interacts with the active site, researchers could better understand the dynamics of the nucleotide entry channel and the roles of specific amino acid residues in substrate recognition and binding.

Allosteric Communication: Even if the compound binds to the active site, its effects could propagate to other domains of the polymerase. Studying these long-range effects can uncover allosteric communication pathways that regulate enzyme activity. nih.gov

The data below, derived from the initial computational study, illustrates the predicted binding affinity of this compound, which underpins its potential as a research tool.

Table 1: Predicted Binding Characteristics of this compound against ZIKV RdRp

Compound Target Predicted Binding Energy (kcal/mol) Proposed Mechanism of Action Key Interacting Residues (Predicted)
This compound Zika Virus RdRp -8.5 GTP-nucleotide analog, prevents initiation of RNA polymerization Conserved Aspartate Residues in Palm Domain

Data based on the in-silico analysis by Singh and Jana (2017). dokumen.pub

Elucidating Host-Pathogen Interactions Modulated by RdRp Activity

Viral replication does not occur in isolation; it is intimately linked with host cell factors and pathways. nih.govresearchgate.net The flavivirus RdRp is known to interact with various host proteins, and its activity can influence the host's innate immune response. frontiersin.org A specific inhibitor like this compound could be instrumental in untangling these complex interactions.

By inhibiting RdRp activity at specific stages, researchers could investigate the downstream consequences on host cellular processes. For example, one could study how the inhibition of viral RNA synthesis affects the activation of host pattern recognition receptors (PRRs) that detect viral RNA and trigger an interferon response. mdpi.com Furthermore, the viral replication complex, of which RdRp is a central component, is known to remodel intracellular membranes. nih.gov Using this compound to halt replication could help to dissect the specific roles of active RNA synthesis in the formation and maintenance of these replication organelles.

Strategies for Addressing Potential Antiviral Resistance Mechanisms (Theoretical and Experimental)

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. RNA viruses are particularly prone to developing resistance due to the high error rates of their RdRp enzymes. nih.gov

Analysis of Viral Polymerase Mutagenesis

Should this compound prove to be an effective antiviral, the development of resistance would be a major concern. The first step in addressing this is to predict and identify potential resistance mutations. This can be approached through several methods:

In-Vitro Resistance Selection: Culturing the virus in the presence of increasing concentrations of the inhibitor allows for the selection of resistant mutants. The genomes of these resistant viruses can then be sequenced to identify the mutations responsible for the resistance phenotype. plos.org

Site-Directed Mutagenesis: Based on the predicted binding site of this compound, specific amino acid residues in the RdRp can be mutated to assess their impact on inhibitor binding and efficacy. For example, mutations in the conserved aspartate residues targeted by the compound would be prime candidates for investigation. nih.gov

Computational Modeling: Molecular dynamics simulations can be used to predict how mutations in the polymerase might alter the binding affinity of this compound. nih.gov

Design of Resistance-Evading Inhibitors

The knowledge gained from studying resistance mechanisms can inform the design of next-generation inhibitors that are less susceptible to resistance. Strategies include:

Targeting Highly Conserved Regions: Designing inhibitors that target regions of the polymerase that are critical for its function and therefore less likely to tolerate mutations can increase the genetic barrier to resistance. mdpi.com

Developing Allosteric Inhibitors: Non-nucleoside inhibitors that bind to allosteric sites (sites other than the active site) can be effective against mutants that have developed resistance at the active site. nih.govasm.org The discovery of a novel allosteric "N pocket" in the Dengue virus polymerase offers a promising avenue for this approach in flaviviruses. plos.org

Combination Therapy: Using a combination of inhibitors that target different viral proteins or different sites on the same protein can make it much more difficult for the virus to develop resistance to all of them simultaneously.

The following table outlines theoretical resistance mechanisms and corresponding inhibitor design strategies relevant to a compound like this compound.

Table 2: Theoretical Resistance and Counter-Strategies for RdRp Inhibitors

Resistance Mechanism Example Mutation Location Consequence Resistance-Evading Strategy
Altered drug-binding site Palm domain (active site) Reduced binding affinity of inhibitor Design inhibitors targeting other conserved regions or allosteric sites.
Compensatory mutations Thumb or finger domains Restore polymerase function despite primary resistance mutation Develop inhibitors that disrupt protein-protein interactions essential for polymerase function.
Increased substrate affinity Active site Natural nucleotide outcompetes the inhibitor Design inhibitors with higher affinity or a different mechanism of action (e.g., non-competitive).

Extrapolation of Research Principles to Other Viral RNA Polymerases

The RNA-dependent RNA polymerase is a feature shared by many RNA viruses, and the active site architecture is often conserved across different viral families. researchgate.netresearchgate.net Therefore, the principles of research and drug design gleaned from studying the ZIKV polymerase and its inhibitors can often be extrapolated to other viruses.

The identification of this compound as a potential inhibitor of ZIKV RdRp, which is structurally similar to other flavivirus polymerases like Dengue and West Nile virus, suggests that this compound or its derivatives could have broader-spectrum activity. mdpi.comfrontiersin.org The strategy of targeting conserved aspartate residues in the palm domain is a well-established approach in the development of polymerase inhibitors for other viruses, including Hepatitis C virus.

Furthermore, the methodologies used to study this compound, from in-silico screening and molecular docking to the theoretical frameworks for investigating resistance and host-pathogen interactions, are broadly applicable. nih.govnih.gov These approaches form a generalizable pipeline for the discovery and characterization of inhibitors for newly emerging viral threats, underscoring the importance of foundational research on compounds like this compound, even in their early, preclinical stages.

Pan-Flavivirus or Broad-Spectrum Antiviral Research

The development of antiviral agents with broad-spectrum activity is a critical strategy in preparing for and responding to viral outbreaks. scispace.com Pan-flavivirus inhibitors, which are effective against multiple viruses within the Flaviviridae family, are of particular interest due to the significant global health threats posed by pathogens like dengue, West Nile, and Zika viruses. leibniz-liv.denih.gov Research into such inhibitors often targets conserved viral enzymes or host factors essential for viral replication. scispace.comnih.gov

One approach in pan-flavivirus research is the identification of small molecules that can disrupt critical viral processes. For instance, some research focuses on inhibitors of the viral NS2B-NS3 protease, a key enzyme in the flavivirus life cycle. diva-portal.org Other studies have explored targeting the interaction between NS3 and NS5 proteins, which is crucial for viral replication. nih.gov The identification of compounds like NGI-1, which targets the host oligosaccharyltransferase (OST) complex, showcases the potential of host-directed antivirals to achieve broad-spectrum activity. nih.gov

The compound this compound has been specifically identified as an inhibitor of the Zika virus RNA polymerase. medkoo.comtargetmol.comhodoodo.comhodoodo.com While its primary identification is linked to Zika, its mechanism of targeting the RNA-dependent RNA polymerase (RdRp) suggests potential for broader activity. mdpi.comfrontiersin.org The RdRp is a conserved enzyme among many RNA viruses, making it an attractive target for broad-spectrum antiviral development. mdpi.commdpi.com Further research would be necessary to determine if this compound exhibits efficacy against other flaviviruses.

Table 1: Research Findings on this compound

Identifier Reported Activity Target Source
This compound Zika virus inhibitor RNA polymerase medkoo.comtargetmol.comhodoodo.comhodoodo.com
This compound Potential inhibitor of ZIKV RdRpC protein Acts as a GTP-nucleotide analog frontiersin.orgresearchgate.net
This compound Docking profile against conserved aspartate residues Not yet validated in cell-based assay dokumen.pubucv.ve

Lessons Learned for Inhibitor Development Against Emerging Viruses

The emergence of new viral threats necessitates adaptable and rapid drug discovery and development pipelines. patsnap.com The "one drug-one bug" approach, while effective for specific viruses, is often too slow and costly to address a sudden outbreak. scispace.com This has led to a greater emphasis on developing broad-spectrum antivirals and repurposing existing drugs. scispace.com

A key lesson is the importance of targeting conserved viral enzymes or host factors. scispace.com Viral polymerases, proteases, and methyltransferases are common targets for direct-acting antivirals. anr.frnih.gov For instance, Remdesivir, an inhibitor of the viral RNA-dependent RNA polymerase, has been a significant tool in managing SARS-CoV-2. mdpi.com Similarly, the HIV protease has been a highly successful target for antiviral drugs. nih.gov

Host-directed therapies offer another promising avenue, as they are less likely to lead to the development of viral resistance. nih.gov The study of compounds like nitazoxanide, which has shown activity against a range of viruses by modulating host functions, highlights the potential of this strategy. scispace.com

The discovery of this compound through methods like modeling of the Zika virus RNA-dependent RNA polymerase catalytic domain exemplifies the power of computational approaches in accelerating the initial stages of drug discovery. frontiersin.org Virtual screening and molecular docking allow researchers to rapidly assess large libraries of compounds for potential antiviral activity, a crucial capability when facing a new viral threat. nih.govdokumen.pub However, it is important to note that computational predictions require experimental validation through cell-based assays. dokumen.pubucv.ve

Interdisciplinary Research at the Interface of Chemical Biology, Virology, and Computational Science

The fight against viral diseases increasingly relies on the convergence of multiple scientific disciplines. The integration of chemical biology, virology, and computational science has become essential for understanding viral mechanisms and developing effective countermeasures. indiana.edunih.govjmi.ac.in

Chemical biology provides the tools and techniques to probe and manipulate biological systems with small molecules. sau.int This is fundamental to identifying and optimizing lead compounds for antiviral drugs. Virology offers the deep understanding of viral life cycles, genetics, and pathogenesis necessary to identify the most promising targets for intervention. nih.gov

Computational science, including bioinformatics and molecular modeling, provides the means to analyze vast datasets, predict protein structures, and simulate molecular interactions. nih.gov This synergy allows for the rational design and screening of potential inhibitors, significantly speeding up the discovery process. nih.gov Research centers and programs are increasingly fostering this interdisciplinary approach, recognizing that breakthroughs often occur at the intersection of different fields. indiana.edujmi.ac.inscripps.edu

The identification of this compound serves as a case in point. Its discovery likely involved computational screening of a large chemical library (the ZINC database) against a modeled structure of the Zika virus polymerase, a process that inherently combines computational chemistry with virological knowledge. frontiersin.orgdokumen.pub The subsequent steps of synthesizing the compound and testing its activity in vitro and in vivo would then draw heavily on the expertise of chemical biologists and virologists. This collaborative effort is paramount for translating a computational hit into a viable therapeutic candidate.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
NGI-1
Remdesivir
Nitazoxanide
Ribavirin
Sofosbuvir

Q & A

Q. Experimental Design Framework :

  • Variables : pH (4.0–7.4), temperature (25°C–37°C), and competing ions (e.g., Ca²⁺, Mg²⁺).
  • Control Groups : Include free zinc ions and other zinc chelators (e.g., EDTA) for comparative analysis.
  • Measurement Techniques : Use UV-Vis spectroscopy to monitor chelation stability and isothermal titration calorimetry (ITC) for binding affinity.
    Adhere to principles of scientific investigation, such as defining clear objectives and milestones while addressing potential confounding variables .

What statistical approaches are recommended for resolving contradictions in bioavailability data across studies using this compound?

Q. Methodological Strategies :

  • Meta-Analysis : Pool data from multiple studies to identify trends, using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test the impact of outliers or varying experimental conditions (e.g., dosage forms).
  • Error Propagation Models : Quantify uncertainties from instrumentation (e.g., HPLC precision) and biological variability.
    Follow criteria for rigorous data analysis, including transparency in reporting confidence intervals and p-values .

How should researchers address reproducibility challenges when replicating this compound’s reported bioactivity in cell-based assays?

Q. Reproducibility Protocol :

  • Cell Line Validation : Use STR profiling to confirm identity and avoid contamination.
  • Compound Handling : Standardize storage conditions (e.g., desiccation to prevent hydration state changes).
  • Positive/Negative Controls : Include zinc sulfate and untreated cells in all assays.
    Reference the RSC’s guidelines for detailing experimental conditions, such as passage numbers and culture media formulations, in supplementary materials .

What framework should guide the development of novel research questions about this compound’s mechanism of action?

Question Formulation Tools :

  • PICO Framework : Define Population (e.g., specific cell types), Intervention (this compound dosage), Comparison (other zinc supplements), and Outcome (e.g., gene expression changes).
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
    Example: “How does this compound modulate metallothionein expression in hepatocytes compared to zinc acetate?”
    Incorporate literature gaps identified through systematic reviews and avoid overly broad hypotheses .

How can researchers optimize solubility parameters for this compound in aqueous buffers for in vitro assays?

Q. Methodological Workflow :

Pre-Solubilization Screening : Test co-solvents (e.g., DMSO ≤1%) and surfactants (e.g., Tween-80).

pH Adjustment : Use buffers (PBS, HEPES) to maintain physiological pH while monitoring precipitation.

Dynamic Light Scattering (DLS) : Assess colloidal stability over time.
Document all steps thoroughly to meet criteria for replicable methodology, as emphasized in chemistry research guidelines .

What criteria should govern the selection of in vivo models for studying this compound’s pharmacokinetics?

Q. Model Selection Strategy :

  • Species-Specific Metabolism : Rodents (e.g., Sprague-Dawley rats) for preliminary data; zebrafish for high-throughput screening.
  • Dose Translation : Apply allometric scaling based on body surface area.
  • Ethical Compliance : Follow institutional animal care protocols and minimize sample sizes via power analysis.
    Align with frameworks for ethical research design and transparent reporting of animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.